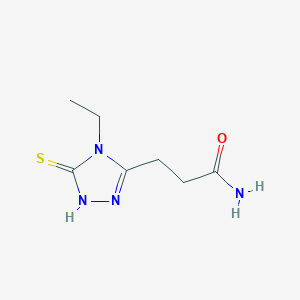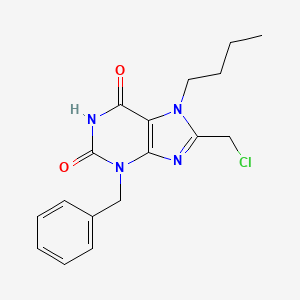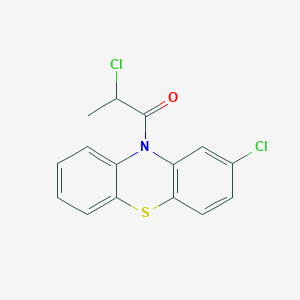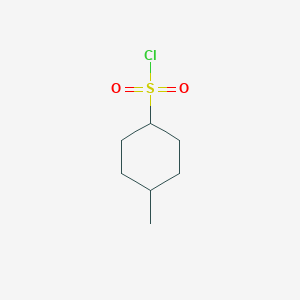
(4-bromo-1H-pyrazol-5-yl)methanamine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The InChI code for “(4-bromo-1H-pyrazol-5-yl)methanamine hydrobromide” is1S/C4H6BrN3.BrH/c5-3-2-7-8-4(3)1-6;/h2H,1,6H2,(H,7,8);1H . This indicates the presence of a bromine atom at the 4th position of the pyrazole ring, and a methanamine group attached to the 5th position of the pyrazole ring. Physical And Chemical Properties Analysis
“this compound” appears as a powder . The molecular weight is 256.93 . More specific physical and chemical properties like melting point, boiling point, and solubility are not available in the sources I found.科学的研究の応用
(4-bromo-1H-pyrazol-5-yl)methanamine hydrobromideolemethanamine hydrobromide has a wide range of applications in scientific research. It has been used in the synthesis of various heterocyclic compounds, such as pyrazoles, pyrazolines, and pyrazolidines. In addition, it has been used in the synthesis of novel heterocyclic compounds with potential biological activities, such as antifungal, antitumor, and antiviral agents. It has also been used in the synthesis of various pharmaceuticals, such as anticonvulsants, antiarrhythmics, and antihypertensives.
作用機序
The mechanism of action of (4-bromo-1H-pyrazol-5-yl)methanamine hydrobromideolemethanamine hydrobromide is not yet fully understood. However, it is believed to act as a proton donor, which can be used to form covalent bonds between molecules. This can be used to create novel heterocyclic compounds with potential biological activities.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-bromo-1H-pyrazol-5-yl)methanamine hydrobromideolemethanamine hydrobromide have not yet been studied in detail. However, it is believed to have the potential to act as an antifungal, antitumor, and antiviral agent. In addition, it may have the potential to act as an anticonvulsant, antiarrhythmic, and antihypertensive agent.
実験室実験の利点と制限
The advantages of using (4-bromo-1H-pyrazol-5-yl)methanamine hydrobromideolemethanamine hydrobromide in laboratory experiments include its low cost, ease of synthesis, and its ability to form covalent bonds between molecules. However, it is important to note that it is a highly toxic compound, and should be handled with caution. In addition, it is not soluble in water, and must be dissolved in an organic solvent before use.
将来の方向性
There are a number of potential future directions for research involving (4-bromo-1H-pyrazol-5-yl)methanamine hydrobromideolemethanamine hydrobromide. These include further investigations into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of novel heterocyclic compounds with potential biological activities. Additionally, further research could be conducted into the development of safer and more efficient synthesis methods, as well as the development of new and improved applications for the compound.
合成法
(4-bromo-1H-pyrazol-5-yl)methanamine hydrobromideolemethanamine hydrobromide can be synthesized using a variety of methods. The most common method involves the reaction of 4-bromo-1H-pyrazole with methanamine hydrobromide in an aqueous solution of hydrochloric acid. The reaction is carried out at a temperature of 100-110 °C for 8-10 hours, and the product is then isolated and purified by recrystallization. Another method involves the reaction of 4-bromo-1H-pyrazole with methanamine hydrobromide in an aqueous solution of sodium hydroxide. The reaction is carried out at a temperature of 100-110 °C for 8-10 hours, and the product is then isolated and purified by recrystallization.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
(4-bromo-1H-pyrazol-5-yl)methanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3.BrH/c5-3-2-7-8-4(3)1-6;/h2H,1,6H2,(H,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWATXIIQOCUCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Br)CN.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-carbaldehyde](/img/structure/B6144573.png)

![N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide](/img/structure/B6144582.png)
![2-[4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B6144584.png)

![4-(furan-2-ylmethyl)-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B6144599.png)

![2,4-dioxo-7-phenyl-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B6144611.png)
amine, oxalic acid](/img/structure/B6144613.png)


![tert-butyl N-[(oxolan-2-yl)methyl]-N-(piperidin-4-yl)carbamate](/img/structure/B6144627.png)
![tert-butyl N-[1-(piperidine-4-carbonyl)piperidin-4-yl]carbamate](/img/structure/B6144637.png)
